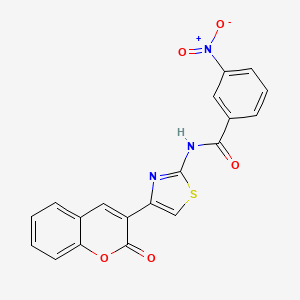![molecular formula C17H18FN3O4S B2855285 ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946253-13-0](/img/structure/B2855285.png)
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not provided in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and pKa. Unfortunately, the specific physical and chemical properties for this compound are not provided in the sources retrieved .Scientific Research Applications
Synthesis of Fluorinated Pyridines
The compound could be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrids, which could potentially include the compound , have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Synthesis of Fluoroorganic Compounds
The compound could be used in the synthesis of fluoroorganic compounds . Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties .
4. Enhancement of Immune Checkpoint Blockade (ICB) Therapy While not directly mentioned, the compound could potentially be involved in the enhancement of ICB therapies . This is based on the fact that fluorinated compounds have been found to enhance the efficacy of such therapies .
Agricultural Applications
Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The compound , being fluorinated, could potentially find applications in this area.
Development of New Pharmaceuticals
The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound. Due to the minimal conformational effects, the fluorinated molecule generally also fits in the active site of the receptor and the fluorine atom is thus a suitable isosteric substitution of hydrogen . This makes the compound potentially useful in the development of new pharmaceuticals.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-4-25-16(23)14-10(3)19-17(24)21-15(14)26-8-13(22)20-11-6-5-9(2)12(18)7-11/h5-7H,4,8H2,1-3H3,(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURTRVVDGITOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

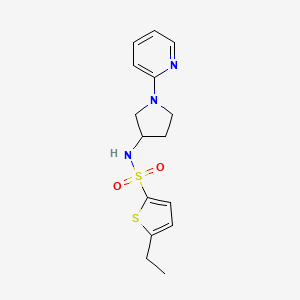
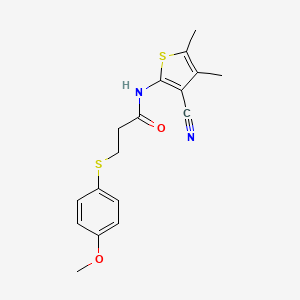
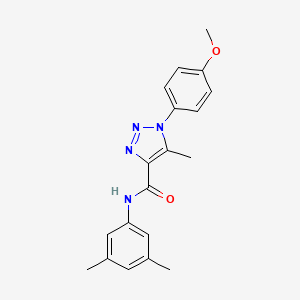
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2855205.png)
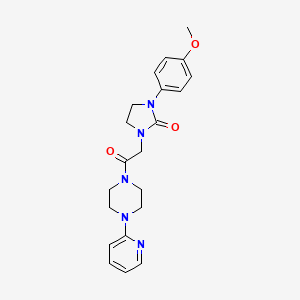

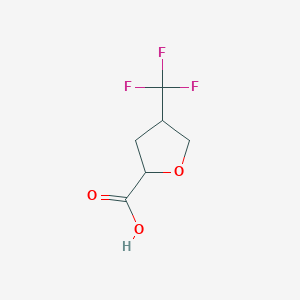
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)
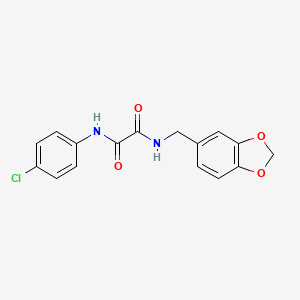
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2855215.png)



